N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)12(2)10-3-6-13(7-4-10)8-5-11/h10H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFJJQKMWUDPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205053 | |
| Record name | Acetamide, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353965-23-7 | |
| Record name | Acetamide, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an assistant under conditions of 50-150°C and 5-25 MPa . This process generates the desired compound along with a byproduct, waterless piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of ion exchange resins and stabilizing agents can enhance the efficiency and purity of the product . The process is designed to inhibit the decomposition of intermediates and extend the catalyst’s service life.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a more saturated derivative.
Scientific Research Applications
Chemistry
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-methyl-acetamide serves as a versatile building block for synthesizing more complex molecules. Its structural characteristics allow researchers to study reaction mechanisms and develop new synthetic pathways.
Biology
In biological research, this compound acts as a ligand in binding studies, facilitating the understanding of various biological pathways. Its interactions with receptors and enzymes can elucidate mechanisms underlying cellular processes.
Medicine
The compound is under investigation for its potential therapeutic effects, particularly in:
- Antitumor Activity : Studies have shown that structurally similar compounds exhibit significant antitumor effects against aggressive cancer cell lines, such as MDA-MB-231, with reductions in cell viability by up to 55% at specific concentrations.
- Antimicrobial Properties : Research indicates potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
- Neurological Applications : Investigations into its neuroprotective effects suggest potential therapeutic applications for pain management and anxiety disorders through interactions with neurotransmitter receptors.
Industry
In industrial applications, this compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for developing new industrial products.
Antitumor Activity Study
A recent study evaluated the antitumor efficacy of this compound analogs against MDA-MB-231 cells. Results demonstrated a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.
Antimicrobial Evaluation
Research conducted on piperidine derivatives revealed that this compound exhibited significant antibacterial activity against common pathogens. The study quantified MIC values and assessed the compound's effectiveness in disrupting microbial growth.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-methyl-acetamide
- CAS Number : 1257515-96-0
- Molecular Formula : C₉H₁₉N₃O
- Molecular Weight : 185.27 g/mol
- Structural Features: The compound comprises a piperidin-4-yl core substituted with a 2-amino-ethyl group at the 1-position and an N-methyl-acetamide group at the 4-position. This structure confers both hydrophilic (amino group) and lipophilic (piperidine and acetamide) properties, influencing its pharmacokinetic and pharmacodynamic profiles .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide-Piperidine Derivatives
Key Structural Differences and Implications
Aromatic vs. Aliphatic Substituents: The target compound lacks aromatic rings (e.g., phenyl or phenethyl groups) present in Methoxyacetylfentanyl and Acetyl Fentanyl. This absence likely reduces opioid receptor affinity, as aromatic moieties are critical for µ-opioid receptor binding in fentanyl analogs . The 2-amino-ethyl group in the target compound introduces a primary amine, enhancing hydrophilicity compared to the lipophilic phenethyl groups in opioid analogs .
Functional Group Variations: BM-5 contains a pyrrolidino-butynyl chain, enabling dual cholinergic activity (presynaptic antagonism and postsynaptic agonism), unlike the target compound’s simpler acetamide-piperidine structure .
Chirality and Stereochemistry: The (S)-2-amino-3-methyl-butyryl substituent in CAS 1354008-38-0 introduces stereochemical complexity, which could enhance target specificity in peptide-like interactions, a feature absent in the achiral target compound .
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-methyl-acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, featuring an aminoethyl group and an acetamide moiety, positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound's structure is characterized by a six-membered piperidine ring with one nitrogen atom and various functional groups that enhance its reactivity and biological potential. The synthesis typically involves reactions between piperidine derivatives and appropriate reagents, yielding the desired compound through multiple steps.
This compound interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological responses. For instance, it may influence pathways involved in cell proliferation and differentiation, particularly through interactions with the Wnt signaling pathway.
Biological Activities
- Antitumor Activity : Research indicates that compounds structurally similar to this compound have shown significant antitumor effects. For example, related compounds have been tested in in vitro models against aggressive cancer cell lines like MDA-MB-231 (triple-negative breast cancer), demonstrating a decrease in cell viability by up to 55% at specific concentrations .
- Antibacterial and Antifungal Properties : Piperidine derivatives have been evaluated for their antimicrobial activity. Studies reveal that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its ability to disrupt microbial growth.
- Neurological Implications : Given the role of piperidine derivatives in treating neurological disorders, this compound is being investigated for its potential neuroprotective effects. Its interaction with neurotransmitter receptors may provide insights into therapeutic applications for conditions such as pain management and anxiety disorders.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-methyl-acetamide, and how can reaction purity be validated?
- Answer : Synthesis typically involves alkylation of piperidin-4-yl precursors with 2-aminoethyl halides or reductive amination of ketone intermediates. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via nucleophilic substitution followed by amide coupling . Purification via column chromatography or recrystallization is critical. Purity is validated using NMR (e.g., H/C for structural confirmation) and mass spectrometry (e.g., ESI-MS for molecular weight verification). Impurity profiling via HPLC with reference standards (e.g., N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide) identifies byproducts .
Q. Which analytical techniques are essential for characterizing physicochemical properties?
- Answer : Key parameters include:
- Lipophilicity : Measured via shake-flask logP or calculated using tools like CLogP (e.g., -0.43 to 0.14 for similar piperidinyl acetamides) .
- Solubility : Determined via equilibrium solubility assays in PBS (pH 7.4) or simulated biological fluids.
- pKa : Potentiometric titration or capillary electrophoresis.
Structural confirmation requires H/C NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Answer : Radioligand binding assays (e.g., μ-opioid receptor affinity using HEK-293 cells transfected with human receptors) and functional assays (e.g., cAMP inhibition for Gαi-coupled activity) are standard. Beta-Hydroxyfentanyl analogs, structurally related to piperidinyl acetamides, showed sub-nanomolar affinity in similar setups . Dose-response curves (EC/IC) should be replicated across ≥3 independent experiments to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for piperidinyl acetamides?
- Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. For example, beta-Hydroxythiofentanyl’s affinity varies with enantiomeric purity and assay methodology (SPR vs. radioligand binding) . Cross-validation using orthogonal techniques (e.g., functional GTPγS binding vs. β-arrestin recruitment assays) and meta-analysis of PubChem BioAssay data can clarify inconsistencies .
Q. What strategies improve metabolic stability and pharmacokinetic profiles of N-substituted piperidinyl acetamides?
- Answer : Structural modifications to reduce CYP450 metabolism include:
- Fluorination : Adding electron-withdrawing groups (e.g., 2’-fluoro analogs) decreases oxidation rates, as seen in fluorinated fentanyl derivatives .
- Steric hindrance : Bulky substituents at the piperidine N-position (e.g., phenethyl groups) block enzymatic access.
In vitro metabolite profiling using hepatic microsomes and LC-MS/MS identifies vulnerable sites (e.g., N-dealkylation or amide hydrolysis) for targeted optimization .
Q. How can computational modeling guide the design of selective piperidinyl acetamide derivatives?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to target receptors (e.g., μ-opioid) versus off-targets (e.g., κ-opioid). For instance, N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide’s selectivity is attributed to hydrophobic interactions with receptor subpockets . QSAR models using descriptors like topological polar surface area (TPSA) and molar refractivity (e.g., 75 for CHClNOS analogs) optimize bioavailability .
Methodological Considerations Table
Key Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Structural analogs (e.g., fentanyl derivatives) provide methodological parallels despite differences in substituents.
- Legal considerations: Piperidinyl acetamides may fall under controlled substance regulations if pharmacologically active (e.g., acetyl fentanyl analogs in Schedule I) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
